molecular formula C8H11FN2O B12982719 3-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

3-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Cat. No.: B12982719
M. Wt: 170.18 g/mol
InChI Key: ZDQFOVFAHNRKGI-UHFFFAOYSA-N
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Description

3-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a chemical compound with a unique structure that combines a pyrazole ring with a tetrahydro-2H-pyran moiety and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a fluorinated reagent under specific conditions. One common method includes the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor in the presence of a base like triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
  • 3-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,4-trifluorobut-1-yn-1-yl)-1H-indazole

Uniqueness

3-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is unique due to its specific combination of a pyrazole ring, a tetrahydro-2H-pyran moiety, and a fluorine atom. This unique structure imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.

Biological Activity

The compound 3-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a fluorine atom and a tetrahydropyran moiety. Its molecular formula is C9H12FN3OC_9H_{12}FN_3O, with a molecular weight of approximately 185.21 g/mol. The presence of the fluorine atom is significant, as it can enhance the compound's lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine substitution can influence the compound's binding affinity and selectivity towards these targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, compounds similar to this compound have shown inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (μM)Mechanism of Action
3-Fluoro-Pyrazole DerivativeA549 (Lung)10.2EGFR inhibition
3-Fluoro-Pyrazole DerivativeMCF7 (Breast)5.0Apoptosis induction

Enzyme Inhibition

The compound has also been studied for its role in enzyme inhibition. For instance, it has been shown to inhibit specific kinases involved in cancer progression, including EGFR and VEGFR, which are critical in tumor angiogenesis and growth.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Pyrazole Ring : Using hydrazine derivatives and appropriate carbonyl compounds.
  • Tetrahydropyran Formation : This can be achieved through cyclization reactions involving sugars or diols.
  • Fluorination : The introduction of fluorine can be done using reagents like Selectfluor or via electrophilic fluorination methods.

Case Study 1: Antitumor Activity

In a study published in Medicinal Chemistry, a series of pyrazole derivatives, including this compound, were evaluated for anticancer activity against several cell lines. The study found that modifications at the pyrazole position significantly influenced the cytotoxicity profiles, highlighting the importance of structural optimization for enhanced efficacy .

Case Study 2: Kinase Inhibition

Another investigation focused on the kinase inhibitory potential of pyrazole derivatives. The study revealed that certain modifications could lead to potent inhibitors of EGFR with IC50 values in the low nanomolar range, suggesting that this compound could serve as a lead compound for further development .

Properties

Molecular Formula

C8H11FN2O

Molecular Weight

170.18 g/mol

IUPAC Name

3-fluoro-1-(oxan-2-yl)pyrazole

InChI

InChI=1S/C8H11FN2O/c9-7-4-5-11(10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2

InChI Key

ZDQFOVFAHNRKGI-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=CC(=N2)F

Origin of Product

United States

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